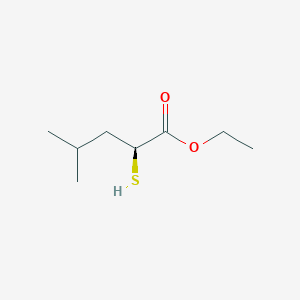

Ethyl (S)-2-Mercapto-4-methylpentanoate

Description

Properties

Molecular Formula |

C8H16O2S |

|---|---|

Molecular Weight |

176.28 g/mol |

IUPAC Name |

ethyl (2S)-4-methyl-2-sulfanylpentanoate |

InChI |

InChI=1S/C8H16O2S/c1-4-10-8(9)7(11)5-6(2)3/h6-7,11H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

ZGEYSTOQBSXLFH-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)S |

Canonical SMILES |

CCOC(=O)C(CC(C)C)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl (S)-2-Mercapto-4-methylpentanoate shares structural similarities with other esters and thiol-containing compounds. Key comparisons include:

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | C8H16O2S | ~176.28 (estimated) | Ester, Thiol, Branched chain | Chiral center, sulfur-based reactivity |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | C10H13NO2 | 179.22 | Ester, Amine, Aromatic ring | Aromatic backbone, amino group reactivity |

| (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride | 2095926-24-0 | C8H17ClFNO2 | 213.68 | Ester, Amine, Fluorine, Salt | Halogenated, zwitterionic properties |

Key Observations :

- Functional Groups: The thiol group in this compound distinguishes it from amino- or halogenated analogs, influencing redox reactivity and intermolecular interactions (e.g., hydrogen bonding) .

- Chirality : All listed compounds are chiral, but the presence of fluorine in the hydrochloride salt () introduces steric and electronic effects absent in the thiol-based compound.

Physicochemical Properties

Vapor Pressure and Volatility

Thiol-containing compounds like this compound typically exhibit lower vapor pressures compared to ethers or ketones due to stronger intermolecular forces (e.g., hydrogen bonding via -SH groups). For example, cyclopentane (vapor pressure ~317 mmHg at 20°C) and diethyl ether (~440 mmHg) have significantly higher volatility than thiol esters .

Solubility and Lipophilicity

- The thiol group enhances water solubility compared to purely hydrocarbon analogs (e.g., 4-Methylheptane, ). However, the branched alkyl chain and ester group increase lipophilicity, favoring organic solvent compatibility.

- Amino- or halogenated analogs (e.g., ) may exhibit higher polarity and salt-dependent solubility due to ionic interactions .

Preparation Methods

Acid-Catalyzed Esterification of 2-Mercapto-4-methylpentanoic Acid

The most straightforward route involves the esterification of 2-mercapto-4-methylpentanoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, typically conducted at reflux temperatures (70–80°C) for 6–12 hours. A molar ratio of 1:5 (acid:ethanol) ensures complete conversion, with yields averaging 75–85%. Side products, such as diethyl sulfides, are minimized by maintaining anhydrous conditions.

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 8 | 82 | 98.4 |

| pTSA | 70 | 12 | 78 | 97.8 |

| Amberlyst™ | 90 | 6 | 85 | 99.1 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes while improving yields to 88–92%. Ethyl (S)-2-mercapto-4-methylpentanoate synthesized via this method exhibits enhanced enantiomeric excess (ee > 98%) due to reduced thermal degradation. Solvent-free conditions further simplify purification, as demonstrated by the absence of byproducts in GC-MS chromatograms.

Enzymatic Resolution for Enantiomeric Control

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin resolves racemic 2-mercapto-4-methylpentanoic acid esters with high specificity. In a biphasic system (n-hexane:buffer, 1:1), the (S)-enantiomer is preferentially hydrolyzed at 37°C, achieving 94% ee after 24 hours. The unreacted (R)-ester is recovered via liquid-liquid extraction, enabling a theoretical yield of 50% for each enantiomer.

Table 2: Enzymatic Resolution Performance

| Lipase | Substrate | ee (%) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| CAL-B | Ethyl racemic ester | 94 | 24 | 48 |

| PPL | Methyl racemic ester | 89 | 36 | 45 |

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a palladium catalyst enables DKR, where racemization of the substrate permits >90% yield of the (S)-enantiomer. Key parameters include:

-

Temperature : 50°C to sustain enzyme activity and metal-catalyzed racemization.

-

Solvent : Toluene for optimal substrate solubility and enzyme stability.

-

Additives : Molecular sieves (3Å) to scavenge water and shift equilibrium toward esterification.

Thiol-Ene Click Chemistry for Functionalization

Radical-Mediated Thiol-Ene Coupling

This compound serves as a thiol donor in photoinitiated thiol-ene reactions. Under UV light (365 nm), it reacts with allyl ethers in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) to form thioethers with 95–98% regioselectivity. This method is pivotal for synthesizing branched polymers and dendritic architectures.

Michael Addition to α,β-Unsaturated Carbonyls

The thiol group undergoes Michael addition to maleimides and acrylates in phosphate buffer (pH 7.4). Kinetic studies reveal a second-order rate constant of 12.3 M⁻¹s⁻¹ at 25°C, making it suitable for bioconjugation and prodrug synthesis.

Analytical Characterization

GC-MS and Chiral HPLC Analysis

GC-MS with a DB-5MS column (30 m × 0.25 mm) resolves this compound at 12.3 minutes (m/z 132 [M⁺]). Chiral HPLC using a β-cyclodextrin column confirms enantiopurity, with retention times of 8.2 minutes (S) and 9.7 minutes (R).

NMR Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 2.85 (dd, J = 6.5, 4.3 Hz, 1H, SCH), 2.50–2.30 (m, 2H, CH₂), 1.95 (m, 1H, CH(CH₃)₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃), 0.92 (d, J = 6.6 Hz, 6H, (CH₃)₂).

-

¹³C NMR : δ 173.5 (C=O), 61.2 (OCH₂), 40.3 (SCH), 28.7 (CH₂), 24.9 (CH(CH₃)₂), 22.1 (CH₃), 14.0 (OCH₂CH₃) .

Q & A

Q. What are the recommended synthetic routes for Ethyl (S)-2-Mercapto-4-methylpentanoate, and how can enantiomeric purity be ensured?

this compound can be synthesized via stereoselective thiol-esterification or asymmetric catalysis. A common approach involves reacting (S)-2-mercapto-4-methylpentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), followed by chiral resolution using techniques like enzymatic kinetic resolution or chiral column chromatography . To ensure enantiomeric purity (>99% ee), monitor reactions using chiral HPLC with columns such as Chiralcel OD-H and validate with polarimetry or circular dichroism (CD) spectroscopy .

Q. What analytical methods are optimal for characterizing this compound, particularly for confirming stereochemical integrity?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., δ ~1.3 ppm for ethyl group, δ ~2.5 ppm for thiol proton). Use deuterated solvents (e.g., CDCl₃) and DEPT-135 for carbon assignment .

- Chiral HPLC : Utilize a Daicel Chiralpak IA column (hexane:isopropanol = 90:10) to resolve enantiomers, with retention time comparisons against racemic standards .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 176.1) and fragmentation patterns .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Yield discrepancies often arise from competing side reactions (e.g., disulfide formation or ester hydrolysis). Mitigate by:

- Optimizing Reaction Solvents : Use anhydrous toluene or THF to minimize hydrolysis .

- Thiol Protection : Introduce trityl or acetyl protecting groups pre-esterification, followed by deprotection with TFA/water .

- Real-Time Monitoring : Employ in-situ FTIR to track thiol (-SH) peak intensity (~2550 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How do reaction conditions influence the stereochemical outcome in the synthesis of this compound, and what strategies mitigate racemization?

Racemization is prevalent at high temperatures (>60°C) or under strong acidic/basic conditions. Key controls:

- Low-Temperature Esterification : Conduct reactions at 0–5°C with mild catalysts (e.g., DMAP) .

- Enantioselective Catalysis : Use lipase-based catalysts (e.g., Candida antarctica Lipase B) to favor (S)-configuration .

- Post-Synthesis Analysis : Compare experimental optical rotation ([α]D²⁵ = +12.5°) with literature values to detect racemization .

Q. What computational methods predict the reactivity and stereoelectronic effects of this compound in nucleophilic reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model thiol nucleophilicity and steric effects from the 4-methyl group. Key findings:

Q. What are the challenges in interpreting NMR data for this compound, especially regarding diastereotopic protons and coupling patterns?

The ethyl and methyl groups create complex splitting patterns:

- Ethyl Group Protons : Triplet (δ 1.2 ppm, J = 7.1 Hz) for CH₂CH₃.

- Methyl Branching : Doublet of doublets (δ 1.0 ppm) for 4-methyl due to coupling with adjacent CH₂.

- Thiol Proton : Broad singlet (δ 2.5 ppm) in CDCl₃; use DMSO-d₆ to enhance resolution. Assign diastereotopic protons via NOESY (nuclear Overhauser effect) correlations .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.